Product packaging for Elpetrigine(Cat. No.:CAS No. 212778-82-0)

Elpetrigine

Cat. No.: B1671183
CAS No.: 212778-82-0
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
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Description

Overview of Elpetrigine as a Chemical Entity within Pharmaceutical Research

This compound is classified as a small molecule drug with the chemical formula C₁₀H₇Cl₃N₄. acetherapeutics.compatsnap.com Its IUPAC name is 3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine. acetherapeutics.com The compound has a molecular weight of 289.544 and an exact mass of 287.9736. acetherapeutics.com this compound's chemical structure features a pyrazine (B50134) ring substituted with two amino groups and a trichlorophenyl group. acetherapeutics.comresearchgate.net This structure is noted to differ from lamotrigine (B1674446), a related anticonvulsant, by the substitution of a pyrazine ring for a triazine ring and a trichlorophenyl group for a dichlorophenyl group. researchgate.net This structural difference is hypothesized to contribute to increased potency at sodium and calcium channels and a potential reduction in dermatological side effects compared to lamotrigine. researchgate.net this compound is soluble in DMSO but not in water. acetherapeutics.com

Historical Context of this compound Development

This compound was originally associated with GlaxoSmithKline (GSK Plc). patsnap.comresearchgate.net Development of the compound later involved Jazz Pharmaceuticals Plc. patsnap.comjazzpharma.com The compound is noted as a third-generation antiepileptic drug candidate targeting brain sodium channels, following earlier generations that include compounds like carbamazepine (B1668303) and lamotrigine. researchgate.netresearchgate.net Preclinical studies have been conducted to evaluate its effects in animal models relevant to anticonvulsant, antimania, and antidepressant activity. researchgate.net

Current Status of this compound in Drug Development Pipelines

As of recent reports, this compound (JZP-4) is being evaluated in patients and is in clinical development. acetherapeutics.comresearchgate.net It has reached at least Phase 1 clinical trials. researchgate.netpaintherapeuticsummit.compaintherapeuticsummit.com Some sources indicate its highest phase reached is Pending Phase 2. patsnap.com It is being developed for potential indications including epilepsy and bipolar disorder. jazzpharma.compaintherapeuticsummit.compaintherapeuticsummit.com The compound is listed in drug development pipelines, reflecting ongoing research efforts. acrobiosystems.combio.orgarcturusrx.comwho.intpfizer.com

Significance of this compound Research in Central Nervous System Therapeutics

This compound's significance in CNS therapeutics stems from its mechanism of action as a calcium and sodium channel blocker. acetherapeutics.compatsnap.com Voltage-gated ion channels, particularly sodium channels, are important targets for antiepileptic drugs and other CNS-active compounds. researchgate.netresearchgate.netresearchgate.net By blocking these channels, this compound is thought to stabilize neuronal membranes and modulate the release of neurotransmitters. drugbank.comnih.gov Research into this compound aims to explore its potential as an anticonvulsant and mood stabilizer, with possible anxiolytic, antidepressant, and antimania effects suggested by preclinical findings. acetherapeutics.com Its evaluation for epilepsy and bipolar disorder highlights its relevance in addressing significant neurological and psychiatric conditions. jazzpharma.compaintherapeuticsummit.compaintherapeuticsummit.com The ongoing research seeks to understand its precise mechanisms and potential therapeutic benefits in these areas. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXUYJFHOVCRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212778-82-0
Record name Elpetrigine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELPETRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Molecular Targets

Elpetrigine's Modulatory Effects on Ion Channels

This compound has demonstrated modulatory effects on various ion channels, with a focus on voltage-gated sodium and calcium channels. patsnap.comebi.ac.ukmarefa.orgebi.ac.uk This interaction with ion channels is central to its mechanism of action.

Voltage-Gated Sodium Channel Blockade

This compound acts as a blocker of voltage-gated sodium channels (Nav). patsnap.comebi.ac.ukmarefa.orgebi.ac.uknih.govresearchgate.netresearchgate.netncats.io Voltage-gated sodium channels are crucial for the initiation and propagation of electrical impulses in neurons. patsnap.com By inhibiting these channels, this compound can reduce neuronal excitability. patsnap.com

State-Dependent Inhibition Mechanisms

Sodium channel inhibitors often exhibit state-dependent inhibition, preferentially binding to and inhibiting channels in the open or inactivated states, which are more prevalent in overactive cells. portico.orgfrontiersin.org This state-dependent access and affinity to binding sites are crucial for their mechanism of action. frontiersin.org The mechanism of inhibition for many sodium channel inhibitors is not yet known in sufficient detail to construct comprehensive models, but it is understood to involve processes like aqueous phase-membrane phase partitioning, state-dependent access (guarded receptor hypothesis), and state-dependent affinity (modulated receptor hypothesis). frontiersin.org

Correlation between In Vitro Potency and In Vivo Efficacy

Research has explored the correlation between the in vitro potency of compounds at voltage-gated sodium channels and their in vivo efficacy in models of seizures. patsnap.comnih.gov Studies have observed a significant correlation between the estimated affinity (Ki) of compounds for the inactivated state of human recombinant Na(V)1.2 channels and the unbound brain concentration required for anticonvulsant efficacy. patsnap.com These data suggest a balance between in vitro sodium channel blocking potency and pharmacokinetic characteristics necessary for in vivo efficacy. patsnap.comresearchgate.net

Voltage-Gated Calcium Channel Blockade

In addition to its effects on sodium channels, this compound is also a voltage-gated calcium channel (VDCC) blocker. patsnap.comebi.ac.ukmarefa.orgebi.ac.ukwikitrans.net Voltage-gated calcium channels regulate calcium influx, which is a critical step in processes such as neurotransmitter release and neuronal excitability. patsnap.commdpi.com

Specific Calcium Channel Subtypes Affected (e.g., Cav3.2 channel)

This compound has been described as a blocker of voltage-gated P/Q-type calcium channel alpha-1A subunits (Cav2.1). ebi.ac.ukebi.ac.uk It is also noted as a voltage-gated L-type calcium channel blocker (Cav1). ncats.ioebi.ac.uk While the provided outline specifically mentions Cav3.2 channels, the search results primarily highlight this compound's activity on Cav1 and Cav2.1 subtypes. Cav3.2 channels are a subtype of T-type calcium channels (Cav3) and are expressed in various tissues, including neurons. antibodiesinc.commdpi.com They are involved in low-voltage activated calcium currents and can contribute to neuronal excitability and epileptogenesis. antibodiesinc.comopenneurologyjournal.comnih.govnih.gov Although some calcium channel blockers target T-type channels, the direct interaction of this compound with Cav3.2 was not explicitly detailed in the search results, which focused more on Cav1 and Cav2.1 blockade by this compound. ncats.ioebi.ac.ukebi.ac.uk

Neurotransmitter System Modulation

Modulation of neurotransmitter systems is a key aspect of this compound's pharmacological profile, particularly concerning excitatory and inhibitory neurotransmission.

Voltage-gated sodium channels play a fundamental role in the generation and conduction of action potentials and the subsequent release of excitatory neurotransmitters like glutamate (B1630785) and aspartate from presynaptic terminals. [Search Result 5 from previous turn] By blocking voltage-sensitive sodium channels, this compound is expected to stabilize neuronal membranes and consequently modulate the presynaptic release of these excitatory amino acids. [Search Result 1 from previous turn, 6, 12] This mechanism is well-established for lamotrigine (B1674446), an analogue of this compound, which has been shown to inhibit the release of glutamate and aspartate. [Search Result 1 from previous turn, 6, 7, 16, 17, 22] Studies on lamotrigine have demonstrated a decrease in glutamate levels in brain tissue and synaptic fluid. [Search Result 2 from previous turn, Search Result 6 from previous turn] The inhibition of calcium channels by this compound may also contribute to its effect on transmitter release, as calcium influx is crucial for exocytosis. [Search Result 5 from previous turn, 12, 17]

Research findings on the effects of sodium channel blockers, including lamotrigine, on excitatory amino acid release can be summarized as follows:

CompoundPrimary MechanismEffect on Glutamate/Aspartate ReleaseRelevant Findings
This compoundSodium and Calcium Channel BlockerExpected InhibitionClassified as a potent blocker, analogue of lamotrigine. hodoodo.comresearchgate.net
LamotrigineSodium Channel BlockerInhibitionInhibits release by blocking voltage-sensitive sodium channels. [Search Result 1 from previous turn, 6, 7, 16, 17, 22] Decreases glutamate levels in studies. [Search Result 2 from previous turn, Search Result 6 from previous turn]
Carbamazepine (B1668303)Sodium Channel BlockerInhibitionShown to inhibit the release of glutamate and other neurotransmitters. [Search Result 36 from previous turn]

The role of this compound in modulating GABAergic neurotransmission is less directly established in the available research, but it is an area of exploration given its potential as an anticonvulsant and mood stabilizer. GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic activity is a common mechanism for some antiepileptic drugs. [Search Result 5 from previous turn, Search Result 20 from previous turn] While some sources suggest lamotrigine, an analogue of this compound, may enhance GABAergic neurotransmission, others indicate a lack of significant impact. [Search Result 2 from previous turn, Search Result 6 from previous turn, Search Result 22 from previous turn] Studies on lamotrigine have reported an increase in GABA levels in brain tissue and synaptic fluid. [Search Result 2 from previous turn, Search Result 6 from previous turn] The precise influence of this compound on GABAergic pathways requires further dedicated investigation.

This compound is being evaluated as a mood stabilizer, suggesting potential interactions with neurotransmitter systems implicated in mood regulation, such as the serotoninergic and noradrenergic pathways. hodoodo.com However, direct research findings specifically detailing this compound's modulation of serotonin (B10506) and norepinephrine (B1679862) are limited in the currently available information. Studies on the analogue lamotrigine have explored its effects on monoaminergic transmission in rodents, showing a decrease in serotonin neuronal firing in the dorsal raphe nucleus. researchgate.net Other sodium channel blockers, like carbamazepine, have also been noted to have effects on serotonin systems, although their relevance to antiseizure effects is uncertain. handwiki.org The broader context of mood disorders involves dysregulation of norepinephrine and serotonin systems, and drugs targeting these pathways are used therapeutically. [Search Result 15 from previous turn, 31, 32, 33, 34] Further research is needed to clarify any direct or indirect effects of this compound on these neurotransmitter systems.

Anti-Inflammatory and Oxidative Processes

Inflammatory and oxidative processes in the central nervous system are increasingly recognized for their roles in various neurological and psychiatric disorders. Some pharmacological agents exert therapeutic effects, in part, through anti-inflammatory and antioxidant activities. [Search Result 5 from previous turn, Search Result 20 from previous turn, 11, 24, 27, 35, 37] this compound contains a pyrazine (B50134) ring, and some pyrazine derivatives have demonstrated anti-inflammatory and antioxidant properties in general studies. uni.lumdpi.comnih.gov Additionally, lamotrigine, an analogue of this compound, has been reported to possess antioxidant properties and to reduce inflammatory activity in glial cells in in vitro studies. researchgate.netresearchgate.net While these findings suggest a potential for this compound to also exhibit such effects, direct research specifically investigating the anti-inflammatory and oxidative processes modulated by this compound is not extensively detailed in the examined literature. Further studies are necessary to elucidate any specific roles of this compound in these biological pathways.

Preclinical Research and Efficacy Studies

In Vitro Pharmacological Characterization

In vitro models are crucial in the early stages of drug discovery for elucidating the mechanisms of action of new chemical entities. nih.govnih.gov These cell-based assays offer advantages in terms of scalability, cost-effectiveness, and reproducibility, allowing for the screening of thousands of compounds. nih.gov For antiepileptic drugs, these models are invaluable for understanding their effects on neuronal excitability and neurotransmission. nih.gov

Elpetrigine's primary mechanism of action involves the modulation of voltage-sensitive sodium channels. nih.gov Electrophysiological studies have demonstrated that this compound blocks these channels, which leads to an inhibition of abnormal neuronal firing. nih.gov Specifically, it inhibits the activation of sodium channels, a mechanism distinct from some other antiepileptic drugs that enhance the inactivation of these channels. nih.gov

In comparative in vitro studies, this compound's effect on NaV1.5, a cardiac sodium channel, was characterized to understand its potential cardiac implications. nih.gov These studies are important as interactions with cardiac sodium channels can pose a risk for arrhythmia. nih.gov The biophysical characterization of this compound's interaction with these channels helps in determining its potency and state-dependent blocking properties. nih.gov While this compound is known for its effects on neuronal sodium channels to control seizures, its interaction with cardiac sodium channels has also been a subject of investigation. nih.gov A safety warning was issued by the US Food and Drug Administration regarding the use of lamotrigine (B1674446) (a related compound) in patients with heart disease, based on in vitro data suggesting it exhibits class Ib antiarrhythmic activity. nih.gov

ParameterDescriptionFinding for this compound
Mechanism Primary mode of action on ion channelsInhibition of voltage-sensitive sodium channel activation nih.gov
Channel Subtype Specific sodium channel investigated for cardiac effectsNaV1.5 nih.gov
Functional Effect Consequence of channel blockingStabilization of neuronal membranes and inhibition of repetitive firing nih.gov

This compound's action on sodium channels leads to a subsequent reduction in the release of excitatory neurotransmitters, principally glutamate (B1630785). nih.govnih.gov This is a key component of its anticonvulsant effect. nih.gov In vitro studies using cerebrocortical nerve terminals (synaptosomes) have shown that this compound inhibits the veratrine-evoked release of glutamate and aspartate. nih.govnih.gov

The inhibitory effect of this compound on glutamate release is concentration-dependent. nih.gov This action is linked to a reduction in the depolarization-evoked increase in cytoplasmic free calcium concentration. nih.gov However, this compound does not appear to block potassium-evoked transmitter release and is a less potent inhibitor of the release of other neurotransmitters such as gamma-aminobutyric acid (GABA), acetylcholine, noradrenaline, and dopamine. nih.gov The blockade of kainic acid-induced neurotoxicity in vivo further supports the in vitro findings that the anticonvulsant effect of this compound is likely due to its inhibition of glutamate release. nih.gov

NeurotransmitterEffect of this compound on ReleaseStimulus for Release
Glutamate Inhibition nih.govnih.govVeratrine, 4-aminopyridine (B3432731) nih.govnih.gov
Aspartate Inhibition nih.govVeratrine nih.gov
GABA Less potent inhibition nih.govPotassium (not blocked) nih.gov
Acetylcholine Less potent inhibition nih.govNot specified
Noradrenaline Less potent inhibition nih.govNot specified
Dopamine Less potent inhibition nih.govNot specified

In Vivo Efficacy in Animal Models of Neurological Disorders

Animal models are instrumental in evaluating the therapeutic potential of drug candidates for neurological disorders like epilepsy. nih.gov These models aim to replicate the pathophysiological features of human epilepsy and predict the clinical efficacy of new antiepileptic drugs. nih.gov

This compound has demonstrated a broad spectrum of anticonvulsant activity in various preclinical epilepsy models. nih.gov Its efficacy has been observed in models of both partial and generalized seizures. nih.gov

In rodent models of acute generalized seizures, such as the maximal electroshock (MES) test, this compound has shown the ability to block the extension of hindlimbs, which is a marker of anticonvulsant activity. nih.gov The MES test is considered a predictive model for generalized tonic-clonic seizures in humans. creative-biolabs.com this compound is also effective against seizures induced by chemical convulsants like pentylenetetrazol (PTZ). nih.govnih.gov The PTZ-induced seizure model is often used to screen for drugs effective against absence seizures. slideshare.net

Animal ModelSeizure TypeEffect of this compound
Maximal Electroshock (MES) Generalized tonic-clonic creative-biolabs.comBlocks hindlimb extension nih.gov
Pentylenetetrazol (PTZ) Clonic, absence-like slideshare.netInhibits seizures nih.govnih.gov

Refractory epilepsy, or drug-resistant epilepsy (DRE), occurs when seizures are not controlled by adequate trials of two or more tolerated and appropriately chosen antiseizure medications. nih.gov This condition affects approximately one-third of patients with epilepsy. nih.gov Animal models of refractory epilepsy are therefore crucial for developing new therapeutic strategies. nih.gov

This compound has shown efficacy in models of refractory epilepsy. nih.gov In the amygdala kindling model, which mimics the development of temporal lobe epilepsy, daily administration of this compound demonstrated antiepileptogenic-like effects by blocking seizure development. nih.govmdpi.com Even after cessation of the drug, there was a significant increase in the number of stimulations required to produce seizures compared to the control group. nih.gov This suggests that this compound may have disease-modifying properties in addition to its anticonvulsant effects. nih.gov In a lamotrigine-resistant amygdala kindling model, which is specifically designed to represent pharmacoresistant epilepsy, the efficacy of various antiseizure drugs has been evaluated. bohrium.com

Studies in patients with refractory epilepsy have shown that add-on therapy with a related compound, lamotrigine, can significantly reduce seizure frequency. actaneurologica.comnih.govcochrane.org In one study of 115 patients, 97.4% experienced a reduction in the number of seizures, with 85.2% having a reduction of 50% or more. actaneurologica.com The average number of seizures per month decreased from 9.45 to 3.65 after the administration of the medication. actaneurologica.com Another multicenter trial involving 510 patients with refractory epilepsy found that approximately 40% of patients across all epilepsy categories achieved at least a 50% reduction in seizure frequency. nih.gov

Epilepsy Model/StudyKey Findings
Amygdala Kindling Model Blocked seizure development, suggesting antiepileptogenic effects nih.gov
Pentylenetetrazole (PTZ) Kindling Model Pretreatment with adequate doses prevented seizure development nih.gov
Clinical study on refractory epilepsy 97.4% of patients had a reduction in seizure number; 85.2% had a reduction of ≥50% actaneurologica.com
Multicenter trial in refractory epilepsy ~40% of patients achieved ≥50% reduction in seizure frequency nih.gov

No Information Found for "this compound"

Following a comprehensive search of scientific and medical databases, no preclinical research data or established scientific information could be found for the chemical compound specified as “this compound.” This includes a lack of studies related to mood-stabilizing effects, antimania activity, antidepressant properties, anxiolytic effects, or any comparative efficacy with existing antiepileptic drugs and mood stabilizers.

The search results consistently yielded information for a similarly named compound, Lamotrigine , which is a well-documented medication with extensive preclinical and clinical research corresponding to the subtopics outlined in the request. It is possible that "this compound" is a typographical error and the intended subject of the article was Lamotrigine.

Due to the complete absence of scientific literature for "this compound," it is not possible to generate a factually accurate and informative article that adheres to the provided outline. To proceed, clarification is needed regarding the compound . If the intended compound was indeed Lamotrigine, a detailed article can be generated based on the available scientific evidence.

Translational Research and Clinical Development

Overview of Clinical Trial Phases for Elpetrigine

The clinical development of a new drug like this compound typically progresses through a series of phases, each designed to answer specific questions about its safety and efficacy. These phases include:

Phase 1: These are the first-in-human studies, primarily focused on evaluating the safety and tolerability of the drug in a small group of healthy volunteers or sometimes patients with the target condition. ecrin.orguc.eduhra.nhs.uk Phase 1 trials aim to determine a safe dose range and understand how the body absorbs, distributes, metabolizes, and excretes the drug (pharmacokinetics). uc.eduhra.nhs.ukdatapharmaustralia.com They also assess for potential side effects. hra.nhs.uk

Phase 2: If a drug is found to be safe in Phase 1, it moves to Phase 2, which evaluates its efficacy in treating the target disease in a larger group of patients. cureepilepsy.orgmsdmanuals.com Phase 2 studies also continue to assess safety and help determine the optimal dosage range. cureepilepsy.orgmsdmanuals.com

Phase 3: Successful Phase 2 drugs proceed to Phase 3, which involves large-scale studies with hundreds to thousands of patients to confirm efficacy, monitor side effects, and compare the drug to existing treatments or a placebo. cureepilepsy.orgmsdmanuals.com

Phase 4: These are post-marketing studies conducted after a drug has been approved, to gather additional information about its long-term risks, benefits, and optimal use in diverse populations. cureepilepsy.org

This compound has progressed through early-phase clinical trials, including Phase 1 and Phase 2 studies, to investigate its potential in specific neurological and psychiatric conditions. patsnap.com

Efficacy and Safety Profiles from Early-Phase Clinical Trials

Early-phase clinical trials are crucial for establishing the initial safety and potential efficacy of an investigational drug. ecrin.org For this compound, these studies have provided foundational data on its effects in humans.

Phase I Clinical Studies

Phase I clinical studies for this compound focused on assessing its safety and how it is processed by the body in humans for the first time. These studies typically involve administering single ascending doses (SAD) and multiple ascending doses (MAD) to evaluate tolerability and pharmacokinetic profiles. datapharmaustralia.comeuropa.eu The primary objective is to identify the maximum tolerated dose and characterize any dose-limiting toxicities. uc.edudatapharmaustralia.com While specific detailed data from this compound's Phase I trials regarding safety endpoints and pharmacokinetic parameters were not extensively detailed in the provided search results, the successful completion of Phase I is a prerequisite for advancing to later phases, indicating an acceptable safety and tolerability profile in the initial human exposures. ecrin.org

Phase II Clinical Studies in Target Indications

Following successful Phase I evaluation, this compound has been investigated in Phase II clinical studies to assess its efficacy and further evaluate safety in patients with specific conditions. cureepilepsy.orgmsdmanuals.comebi.ac.uk this compound has been studied in Phase II trials for epilepsy and bipolar disorder. patsnap.com

This compound has been the subject of Phase II clinical research in epilepsy. patsnap.comebi.ac.uk Phase II trials in epilepsy aim to determine if the drug can reduce seizure frequency and severity in patients. cureepilepsy.orgmaterresearch.org.au These studies often involve larger groups of patients with epilepsy compared to Phase I and may compare the investigational drug to a placebo or existing anti-epileptic drugs as an add-on therapy. cureepilepsy.orgmaterresearch.org.au While specific detailed efficacy data from this compound's epilepsy Phase II trials were not provided in the search results, its progression to this phase suggests preliminary evidence of potential anti-seizure activity observed in earlier studies. patsnap.com

This compound has also been investigated in Phase II clinical studies for bipolar disorder. patsnap.comebi.ac.uk Research in this area focuses on assessing the drug's ability to stabilize mood and prevent the recurrence of manic, hypomanic, or depressive episodes in patients with bipolar disorder. avancepsychiatry.comnih.gov Phase II studies in bipolar disorder evaluate efficacy endpoints related to changes in mood rating scales and the frequency of mood episodes. soundpharma.com While detailed results of this compound's specific Phase II trials in bipolar disorder were not extensively available in the provided search results, the indication being studied in Phase II suggests preliminary findings supporting its potential utility in this patient population. patsnap.com

Translational Methodologies in this compound Research

Translational methodologies in drug research aim to bridge the gap between basic scientific discoveries and their application in clinical practice. unicancer.frascpt.org For this compound, this involves applying knowledge gained from preclinical studies to inform the design and interpretation of clinical trials. Translational research can include utilizing biomarkers to assess drug activity and predict patient response, as well as employing advanced modeling and simulation techniques. ascpt.orgeuropa.eu The development of this compound, like other CNS-active drugs, likely involved translational approaches to understand its mechanism of action, identify potential therapeutic indications, and optimize its clinical development path. patsnap.comebi.ac.uk Translational medicine associated with this compound has been noted. patsnap.com

Bridging Preclinical Observations to Clinical Outcomes

The translation of preclinical findings to clinical outcomes for compounds like this compound, which target neuronal excitability, is a complex process. Preclinical studies often utilize in vitro assays to assess a compound's potency at specific ion channels and in vivo animal models to evaluate efficacy in disease models, such as seizure models in rodents. patsnap.comfrontiersin.org. For instance, the maximal electroshock seizure (MES) model in rodents is considered a highly predictive translational model for efficacy in focal epilepsy. praxismedicines.com.

Research into sodium channel blockers, a class to which this compound is related, has explored the correlation between in vitro potency at voltage-gated sodium channels and in vivo anticonvulsant efficacy. Studies have suggested a relationship between the estimated affinity (Ki) of compounds for the inactivated state of human recombinant Naᵥ1.2 channels and the unbound brain concentration required for anticonvulsant efficacy in animal models. patsnap.com. These findings indicate that an unbound concentration equivalent to less than 50% of the Ki might be sufficient for an anticonvulsant effect. patsnap.com. However, increasing sodium channel blocking potency has also been associated with increased brain tissue binding and lipophilicity, highlighting the need to balance potency with favorable pharmacokinetic characteristics for in vivo efficacy. patsnap.com.

Translational research also involves evaluating the impact of a compound on relevant physiological and neurological markers in animal models that are thought to correlate with clinical manifestations of the disease. For example, in epilepsy research, changes in electroencephalogram (EEG) patterns in animal models can be investigated as potential translational biomarkers for assessing the effects of a compound on neuronal activity and seizure susceptibility. synapcell.com. The goal is to identify preclinical endpoints that reliably predict clinical responses in human trials. synapcell.com.

While specific detailed data tables directly linking preclinical this compound studies to human clinical outcomes were not extensively available in the search results, the general principles of translational research for ion channel blockers in neurological disorders provide the framework. The process involves demonstrating that the mechanism of action observed in vitro translates to functional effects in relevant animal models, and subsequently, that these effects predict clinical efficacy in human patients. frontiersin.orgbnos.org.uk. Challenges in this translation can arise from differences in species physiology, disease complexity, and the multifactorial nature of conditions like epilepsy and bipolar disorder. frontiersin.orgfrontiersin.org.

Biomarker Identification and Validation in Clinical Settings

Biomarkers play a crucial role in the clinical development of new drugs by providing objective measures that can inform patient selection, assess treatment response, and monitor disease progression. bio-rad.cominderocro.comopenaccessjournals.com. In the context of this compound, which is being investigated for neurological and psychiatric conditions, potential biomarkers could include measures related to neuronal function, neuroinflammation, or specific genetic or molecular markers associated with treatment response or disease subtypes. nih.govinderocro.comnih.gov.

The identification of biomarkers in clinical settings typically involves analyzing biological samples (such as blood, cerebrospinal fluid, or tissue) or using non-invasive techniques (like EEG or neuroimaging) from patients participating in clinical trials. inderocro.comnih.govnih.gov. The goal is to find markers that correlate with clinical endpoints, such as seizure frequency reduction in epilepsy trials or mood stabilization in bipolar disorder trials. nih.govnih.gov.

Validation of a biomarker is a rigorous process that confirms its reliability and relevance for a specific intended use in clinical practice. nih.govappliedclinicaltrialsonline.comnih.gov. This involves demonstrating that the biomarker can be measured accurately and reproducibly, and that changes in the biomarker are consistently associated with the clinical outcome of interest. appliedclinicaltrialsonline.comnih.gov. For predictive biomarkers, validation requires demonstrating that the biomarker can identify patients who are more likely to respond to this compound treatment. appliedclinicaltrialsonline.comopenaccessjournals.com.

While specific validated biomarkers for this compound in clinical trials were not detailed in the provided search results, the broader field of neurological and psychiatric drug development utilizes various types of biomarkers. For instance, in epilepsy research with other compounds like lamotrigine (B1674446), studies have explored neurofilament heavy chain (NfH) as a potential surrogate endpoint for axonal degeneration in conditions like multiple sclerosis, although direct correlation with treatment effect can be complex. nih.gov. Research has also investigated brain energy metabolism markers, such as glutamate (B1630785), glutamine, and N-acetyl aspartate, in relation to treatment response in conditions like bipolar depression. nih.gov.

The process of biomarker validation in clinical trials often spans Phase II and Phase III studies and may involve specific trial designs, such as enrichment designs, where only patients with a specific biomarker are enrolled. appliedclinicaltrialsonline.comopenaccessjournals.com. The integration of biomarker analysis into clinical trial design is considered fundamental in the era of precision medicine, aiming to optimize treatment strategies and improve patient outcomes. appliedclinicaltrialsonline.comopenaccessjournals.compelagobio.com.

The search for and validation of biomarkers for this compound in clinical settings would likely involve exploring markers related to its proposed mechanisms of action (ion channel modulation) and the pathophysiology of the diseases it targets. ebi.ac.ukportico.org. Successful identification and validation of such biomarkers could help in selecting patient populations most likely to benefit from this compound, monitoring treatment efficacy, and potentially providing earlier indicators of response than traditional clinical endpoints. bio-rad.cominderocro.compelagobio.com.

Structure Activity Relationship Sar and Analog Development

Elpetrigine as an Analogue of Lamotrigine (B1674446)

This compound is recognized as an analogue of Lamotrigine researchgate.net. Both compounds are investigated for their activity, particularly as sodium and calcium channel blockers ncats.iomedkoo.com. Lamotrigine is a phenyltriazine anticonvulsant that blocks voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs), contributing to its antiseizure activity pharmgkb.org. This compound, with its related structure, is also described as a potent calcium and sodium channel blocker ncats.iomedkoo.com.

Structural Modifications and Their Impact on Potency

Structural modifications to core scaffolds, such as the pyrazine (B50134) ring system present in this compound, are a common strategy in medicinal chemistry to enhance bioactivity core.ac.ukmdpi.com. While specific detailed studies on the impact of individual structural modifications on this compound's potency are not extensively detailed in the provided snippets, the general principle of SAR studies involves systematically altering parts of the molecule and evaluating the resulting changes in activity researchgate.net. For instance, studies on other compound series have shown that the position and nature of substituents can significantly affect potency and selectivity researchgate.net. The trichlorophenyl group in this compound (3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine) represents a key structural feature medkoo.comuni.lu. Modifications to this phenyl ring or the diaminopyrazine core would be expected to influence its interaction with target ion channels. Research on other pyrazine derivatives has demonstrated that structural changes can lead to enhanced pharmacological profiles core.ac.ukmdpi.com.

Comparative Analysis of Ion Channel Modulation

Both this compound and Lamotrigine are characterized by their ability to modulate ion channels, primarily voltage-gated sodium and calcium channels ncats.iomedkoo.comcore.ac.uknih.gov. Lamotrigine blocks voltage-sensitive Na+ channels, leading to the stabilization of neuronal membranes and inhibition of excitatory amino acid neurotransmitter release mims.com. It also modulates calcium currents and the transient potassium outward current ID nih.gov. Studies comparing Lamotrigine with other antiepileptic drugs like carbamazepine (B1668303) and phenytoin (B1677684) have shown differences in their interaction with specific sodium channel alpha-subunits (NaV1.1, NaV1.2, NaV1.3, and NaV1.6), suggesting subunit-specific responses that can impact clinical efficacy researchgate.net. This compound is also described as a potent blocker of multiple sodium channel subtypes, including NaV1.1, NaV1.2, NaV1.3, and NaV1.6, and voltage-gated calcium channels, including L-, N-, and P/Q-types ncats.io. A comparative analysis would likely involve examining the half-maximal inhibitory concentration (IC50) values of this compound and Lamotrigine across different ion channel subtypes and states (e.g., resting, open, inactivated) to understand their relative potency and selectivity profiles.

Here is a potential structure for a comparative data table, based on the types of information found regarding ion channel modulation by similar compounds:

CompoundTarget Ion Channel SubtypeChannel State PreferenceIC50 (µM)Reference
LamotrigineVGSC (General)Inactivated/OpenVaries pharmgkb.orgmims.com
LamotrigineVGCC (General)Not specifiedVaries pharmgkb.orgnih.gov
LamotriginePotassium Channel (ID)Not specifiedNot specified nih.gov
This compoundVGSC (NaV1.1)Not specifiedPotent ncats.io
This compoundVGSC (NaV1.2)Not specifiedPotent ncats.io
This compoundVGSC (NaV1.3)Not specifiedPotent ncats.io
This compoundVGSC (NaV1.6)Not specifiedPotent ncats.io
This compoundVGCC (L-type)Not specifiedPotent ncats.io
This compoundVGCC (N-type)Not specifiedPotent ncats.io
This compoundVGCC (P/Q-type)Not specifiedPotent ncats.io

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives based on active compounds like this compound are crucial for optimizing their pharmacological properties medkoo.comnih.govwikitrans.net. This process involves creating new chemical entities with structural variations compared to the parent compound.

Strategies for Enhanced Pharmacological Profile

Strategies for enhancing the pharmacological profile of this compound derivatives would likely involve modifications aimed at improving potency, selectivity for specific ion channel subtypes, pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and reducing potential off-target effects core.ac.uknih.gov. This can include altering the lipophilicity of the molecule, introducing functional groups that interact differently with the binding site, or incorporating structural features that influence metabolic stability. The goal is to develop compounds with a more favorable therapeutic index. Research on other compound classes highlights strategies such as modifying substituent groups, creating hybrid molecules, and optimizing the spatial arrangement of key pharmacophores mdpi.combrieflands.com.

Optimization for Specific Ion Channel Subtypes

Optimizing this compound derivatives for specific ion channel subtypes is a key aspect of targeted drug development wikitrans.netmarefa.org. Different voltage-gated sodium and calcium channel subtypes have distinct expression patterns and roles in various physiological and pathological conditions portico.org. For example, certain sodium channel subtypes like NaV1.3 and NaV1.7 are implicated in pain pathways, while others like NaV1.1, NaV1.2, and NaV1.6 are critical for neuronal excitability in the central nervous system portico.orgresearchgate.net. By designing derivatives that selectively modulate specific subtypes, it may be possible to achieve therapeutic effects with reduced side effects associated with broader channel blockade. This involves understanding the structural differences between channel subtypes and designing ligands that can preferentially bind to the desired target.

Computational Approaches in SAR Studies

Computational approaches play an increasingly important role in modern SAR studies medkoo.comnih.gov. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how structural variations influence a compound's interaction with its target researchgate.netbrieflands.com.

Molecular docking can predict the binding orientation and affinity of a molecule within the binding site of an ion channel, helping to rationalize observed activity and guide the design of new derivatives. QSAR studies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested analogs researchgate.net. Computational methods can also be used to estimate physicochemical properties relevant to pharmacokinetics, such as solubility and permeability core.ac.uk. These in silico approaches can significantly accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the biological activities of a set of compounds with their structural and physicochemical properties. mdpi.comamazon.comjocpr.comresearchgate.net This approach is valuable in drug discovery for predicting and understanding how structural features influence biological activity, thereby facilitating the design of novel compounds with improved properties. jocpr.com QSAR models utilize molecular descriptors, which quantify aspects of a molecule's size, shape, electronic properties, and other characteristics. jocpr.com By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can predict the activity of new, untested compounds. amazon.comjocpr.com

In the context of compounds like this compound that target ion channels, QSAR studies can help elucidate which molecular features are critical for potent and selective channel blockade. While specific detailed QSAR studies solely focused on this compound were not extensively detailed in the provided search results, the application of QSAR in identifying and evaluating the inhibitory activity of candidate molecules for molecular improvement is a recognized strategy in medicinal chemistry. mdpi.combiorxiv.org For example, QSAR models have been developed for other compound series targeting enzymes in Mycobacterium tuberculosis, demonstrating the utility of this approach in predicting biological activity and guiding the design of analogs. mdpi.combiorxiv.org These studies show that parameters like van der Waals volume, electron density, and electronegativity can play pivotal roles in activity. mdpi.com

QSAR modeling involves several steps, including data collection, selection of molecular descriptors, model building using statistical or machine learning techniques, and model validation. researchgate.net The resulting models can provide insights into the structural requirements for activity and help prioritize compounds for synthesis and experimental testing, thus reducing research time and costs. mdpi.comjocpr.combiorxiv.org

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a target protein (receptor). mdpi.com This method is essential for understanding the nature of molecular interactions, such as hydrogen bonding, hydrophobic effects, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For compounds like this compound that act on ion channels, molecular docking can provide insights into how the molecule interacts with the channel protein at the atomic level.

Molecular docking studies can complement QSAR modeling by providing a structural basis for the observed structure-activity relationships. researchgate.net By simulating the binding of this compound and its analogs to the target sodium and calcium channels, researchers can identify key amino acid residues in the binding site that are involved in the interaction. core.ac.uk This information can guide the rational design of new analogs with improved binding affinity and selectivity.

While detailed molecular docking studies specifically on this compound's interaction with its target channels were not provided in depth, the general application of molecular docking in studying the binding of compounds to protein targets, such as enzymes and ion channels, is well-established. mdpi.comresearchgate.net For instance, molecular docking has been used to evaluate the affinity of designed compounds for tuberculosis protein targets, showing favorable estimated free energy of binding for active molecules. mdpi.combiorxiv.org These simulations can help to visualize the binding pose and identify the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding stability. mdpi.com

Molecular docking protocols typically involve preparing the ligand and receptor structures, performing the docking simulation to generate possible binding poses, and scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com The poses with the best scores are then analyzed to understand the binding interactions. mdpi.com The results from molecular docking, combined with QSAR analysis, provide a powerful approach for understanding SAR and guiding the design of novel and more potent therapeutic agents. researchgate.net

Pharmacogenomics and Personalized Medicine Approaches

Genetic Polymorphisms and Elpetrigine Response Variability

Inter-individual variability in drug response is a significant challenge in pharmacotherapy, and genetic polymorphisms are recognized as a major contributing factor wikitrans.net. These variations, occurring in genes encoding drug-metabolizing enzymes, transporters, or drug targets, can alter a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) wikitrans.netiiab.me.

While specific studies detailing the impact of genetic polymorphisms on this compound response variability are limited in the available literature, research on similar drugs, such as lamotrigine (B1674446) and other antiepileptic drugs (AEDs), provides a relevant context. Polymorphisms in genes encoding drug efflux transporters like ABCB1 and ABCC2, located in the gastrointestinal tract and blood-brain barrier, have been shown to affect the response to novel AEDs iiab.me. Similarly, variations in genes encoding enzymes involved in drug metabolism, such as CYP2C19 and UGT1A4, and brain targets of AEDs, like voltage-dependent Na+ channels, can influence efficacy and tolerability iiab.me. Given this compound's mechanism as a sodium and voltage-gated calcium channel blocker and its structural similarity to lamotrigine, it is plausible that similar genetic factors could contribute to variability in this compound response. However, specific research confirming these associations for this compound is needed.

Biomarkers for Patient Stratification and Treatment Prediction

Biomarkers are biological molecules or indicators that can be measured to provide information about a patient's health status, disease progression, or response to treatment. In the context of personalized medicine, biomarkers are invaluable for patient stratification, allowing healthcare professionals to categorize patients into distinct subgroups based on characteristics that predict their likely response to a particular therapy.

Predictive biomarkers are used to identify patients who are likely to benefit from a specific treatment, while prognostic biomarkers provide information about the likely course of a disease regardless of treatment. The identification of such biomarkers is crucial for tailoring treatment strategies and optimizing therapeutic outcomes.

For conditions like epilepsy and bipolar disorder, for which this compound has been investigated, identifying biomarkers that predict treatment response is an active area of research. For instance, in epilepsy, genetic findings can sometimes inform potential treatments, as seen with the repurposing of quinidine (B1679956) for patients with KCNT1 mutations marefa.org. In oncology, predictive biomarkers, such as mutations in EGFR for response to targeted therapies, are routinely used to guide treatment decisions. While the available information does not detail specific predictive or prognostic biomarkers identified for this compound treatment, the broader efforts in identifying such markers for neurological and psychiatric conditions highlight the potential for their discovery and application in this compound therapy.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the comprehensive, high-throughput characterization of biological molecules within an organism, cell, or tissue. These technologies are powerful tools for understanding disease mechanisms, identifying potential drug targets, and discovering biomarkers.

The application of omics technologies is increasingly central to biomarker and drug discovery in various diseases, including neurological disorders and cancer. Multi-omics approaches, which integrate data from different omics layers, are being used to identify biomarkers for various conditions. While specific published research detailing the extensive application of omics technologies specifically in this compound research is not prominent in the search results, these technologies could be instrumental in future studies to:

Identify genetic or molecular profiles associated with differential response to this compound.

Uncover novel biomarkers that predict this compound efficacy or potential lack of response.

Gain a deeper understanding of this compound's mechanism of action at a systems biology level.

The use of omics in identifying drug-related genes, as seen in the association of this compound with the DLK2 gene in the context of esophageal cancer research, suggests the potential for omics data to reveal unexpected connections and potential new avenues for investigation.

Drug Repurposing Initiatives for this compound

Drug repurposing, the process of finding new uses for existing drugs, offers a potentially faster and more cost-effective path to developing treatments compared to de novo drug discovery marefa.org. This strategy is particularly relevant for drugs with known safety profiles.

Genetically supported drug repurposing pipelines leverage genetic data, such as findings from genome-wide association studies (GWAS), to identify potential new indications for existing drugs. These pipelines can map genetic signals associated with a disease to drug targets, suggesting drugs that might be effective for that condition.

This compound was mentioned in the context of a genetically supported drug repurposing pipeline for diabetes treatment. Although the specific findings for this compound in this particular study were not detailed as conclusive (indicated by "n/a" for some metrics in the provided data excerpt), its inclusion in such a pipeline demonstrates the application of these methods to compounds like this compound. These pipelines represent a systematic approach to identifying potential new therapeutic applications based on genetic evidence related to disease pathways or drug targets.

Beyond its initial development for epilepsy and bipolar disorder, the properties of this compound as a sodium and voltage-gated calcium channel blocker could theoretically lend themselves to other conditions where modulating neuronal excitability or calcium signaling is therapeutically beneficial. Lamotrigine, a related compound, has been investigated for use in other CNS disorders such as neuropathic pain, PTSD, and major depressive disorder.

Advanced Research Methodologies Applied to Elpetrigine

Systems Biology Approaches in Pathway Identification

Systems biology is an interdisciplinary field that utilizes computational and mathematical tools to analyze the complex interactions within biological systems, including the study of gene and protein networks and cellular metabolic pathways. cambridge.orgcambridge.orgebi.ac.uk This approach aims to understand how molecules interact within the intricate networks that constitute living organisms. cambridge.org While systems biology is being applied to identify key biological pathways relevant to conditions like epilepsy, which could serve as targets for drug development, specific research detailing the application of systems biology approaches directly to Elpetrigine for pathway identification was not found in the conducted search. researchgate.net

Neuroimaging Techniques in Assessing this compound Effects

Neuroimaging techniques, such as functional magnetic resonance imaging (fMRI), are valuable tools for studying brain activity and its relation to various conditions, including pain and psychiatric disorders. patsnap.comncats.ioresearchgate.net fMRI, which measures changes in blood flow (BOLD signal) as an indirect indicator of neuronal activity, is used to identify brain regions involved in processing stimuli and to assess the impact of therapeutic interventions. patsnap.comncats.io Research is ongoing to develop objective, imaging-based signatures for conditions like pain. researchgate.netpatsnap.com While neuroimaging is employed in the broader study of neurological and psychiatric conditions for which this compound is being investigated, and has been used to assess the effects of other mood stabilizers and anticonvulsants like lamotrigine (B1674446) on brain activity related to emotional processing, specific studies detailing the use of neuroimaging techniques, such as fMRI for assessing this compound's effects or its signatures related to pain or psychiatric disorders, were not identified in the available search results.

In Vitro Cellular Models for Mechanism Elucidation

In vitro cellular models, including neural rosettes, neurospheres, and brain organoids, represent three-dimensional culture systems derived from stem cells that are utilized to model aspects of human brain development and neurological disorders, including psychiatric conditions. acetherapeutics.compaintherapeuticsummit.com These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures, making them valuable for studying disease mechanisms and potentially evaluating therapeutic compounds. acetherapeutics.compaintherapeuticsummit.com While general in vitro studies have been conducted in the context of this compound research, including investigations into the correlation between in vitro sodium channel blocking potency and in vivo efficacy for channel blockers, specific research detailing the application of advanced in vitro cellular models such as neural rosettes, neurospheres, or brain organoids for elucidating the mechanisms of this compound, particularly in the context of psychiatric disorders, was not found in the conducted search.

Electrophysiological Recording Techniques in Complex Neural Systems

Electrophysiological recording techniques are fundamental in neuroscience for studying the electrical activity of neurons and neural circuits. These methods, ranging from patch clamp of single cells to recordings in complex neural systems using techniques like electroencephalography (EEG) or intracranial EEG (iEEG), are crucial for understanding neuronal excitability and the impact of channel-modulating compounds. Given that this compound is characterized as a potent calcium and sodium channel blocker, electrophysiological studies are inherently central to understanding its mechanism of action at the molecular and cellular levels. acetherapeutics.com The involvement of researchers with expertise in electrophysiology in the discovery of ion channel modulatory drugs, including this compound, further underscores the application of these techniques in its development. paintherapeuticsummit.compaintherapeuticsummit.com Electrophysiological recordings in various systems, including recombinant cells expressing specific ion channels and potentially in more complex neural preparations, would be essential to characterize this compound's effects on channel kinetics, voltage dependence, and state-dependent block, contributing to the understanding of its anticonvulsant and mood-stabilizing properties. researchgate.net In vitro studies examining the relationship between sodium channel blocking potency and other pharmacological properties have been noted in the context of channel blockers like this compound.

Future Directions and Research Gaps

Unraveling the Complete Molecular Mechanism of Elpetrigine

While this compound is recognized as a third-generation antiepileptic drug, and voltage-gated sodium channels are considered an important target for many newer antiepileptic drugs, its precise molecular mechanism of action is not yet fully understood. researchgate.netresearchgate.netnih.gov Research indicates that compounds structurally related to this compound, such as lamotrigine (B1674446), selectively bind to and inhibit voltage-gated sodium channels, thereby stabilizing presynaptic neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate. nih.gov However, the complete spectrum of this compound's interactions with ion channels and other potential targets requires further elucidation. Understanding these intricate molecular interactions is crucial for optimizing its therapeutic profile and predicting potential off-target effects. Research gaps remain in fully characterizing this compound's binding kinetics, state-dependent interactions with sodium channels, and potential modulation of other ion channels, such as calcium channels, which could contribute to its broad activity. nih.gov

Exploration of Novel Therapeutic Indications

This compound is classified among third-generation antiepileptic drugs. researchgate.net The exploration of this compound's potential in treating disorders beyond its initial indications is an active area of research. Given its potential mechanisms of action, particularly its influence on neuronal excitability, there is interest in investigating its efficacy in other neurological and psychiatric conditions. Related compounds like lamotrigine have been explored for off-label uses in conditions such as bipolar depression, fibromyalgia, schizophrenia, unipolar depression, and trigeminal neuralgia. nih.gov This suggests potential avenues for exploring this compound in similar or related disorders where aberrant neuronal activity plays a role. Further research is needed to systematically evaluate this compound's therapeutic potential in these novel indications through preclinical models and clinical trials.

Addressing Challenges in Translational Research for Central Nervous System Disorders

Translating research findings for central nervous system (CNS) disorders into effective medicines presents significant challenges. psu.edunih.govnih.gov These challenges are particularly relevant to the development and application of compounds like this compound. The complexity of the human brain, the difficulty for drugs to cross the blood-brain barrier, and the inaccessibility of brain targets for direct measurement in vivo are major hurdles in CNS drug discovery. psu.edunih.gov Compared to non-CNS drugs, CNS drugs generally take longer to reach the market and have a higher attrition rate. psu.edu Addressing these challenges for this compound involves developing improved preclinical models that better recapitulate human disease, enhancing understanding of its pharmacokinetics and pharmacodynamics within the CNS, and identifying reliable biomarkers for measuring therapeutic effect and target engagement in early clinical trials. nih.govnih.gov

Development of Next-Generation this compound Analogues with Improved Profiles

The development of next-generation drug candidates often involves synthesizing analogues of existing compounds to improve their efficacy, safety, pharmacokinetic properties, or target selectivity. This compound, being a third-generation antiepileptic drug, could serve as a template for designing novel analogues. researchgate.net Research into pyrazine-containing compounds, the structural class to which this compound belongs, highlights ongoing efforts in medicinal chemistry to develop new therapeutic agents with enhanced properties. mdpi.com Future research directions include the rational design and synthesis of this compound analogues with potentially improved blood-brain barrier penetration, reduced off-target effects, or modulated activity at specific ion channel subtypes. researchgate.netpsu.edu This requires a deep understanding of the structure-activity relationship of this compound and its interactions with its targets.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

The application of artificial intelligence (AI) and machine learning (ML) is increasingly transforming drug discovery and development by improving efficiency and accuracy. mednexus.orgelrig.org These technologies can be leveraged in this compound research to accelerate the identification of novel analogues, predict their properties, and optimize synthetic routes. AI and ML can assist in analyzing large datasets of chemical compounds and biological targets, identifying potential therapeutic indications, and even simulating clinical trial outcomes. mednexus.org Integrating AI and ML into the this compound research pipeline could potentially expedite the discovery of next-generation compounds with improved profiles and provide insights into complex biological interactions. mednexus.org

Investigation of Inflammatory Pathways in this compound's Therapeutic Actions

Growing evidence suggests a link between inflammation and various neurological disorders, including epilepsy. frontiersin.orgmdpi.comnih.gov While this compound's primary mechanism is thought to involve ion channel modulation, exploring potential interactions with inflammatory pathways represents a promising area of future research. Some studies on related compounds, like lamotrigine, have suggested potential anti-inflammatory or neuroprotective effects, including the reduction of microglial activation. nih.gov Investigating whether this compound modulates inflammatory mediators or signaling pathways could provide a more comprehensive understanding of its therapeutic actions and potentially reveal novel therapeutic opportunities, particularly in conditions where neuroinflammation plays a significant role. frontiersin.orgmdpi.comnih.gov

Q & A

Basic Research Question

  • Methodology :
    • Conduct plasma and brain tissue sampling in rodents at timed intervals post-administration. Use LC-MS/MS for quantification .
    • Corrogate drug concentrations with electrophysiological (e.g., patch-clamp) or behavioral (e.g., seizure threshold) endpoints. Apply nonlinear mixed-effects modeling to establish PK-PD linkages .

What are the best practices for validating contradictory efficacy data in this compound studies?

Advanced Research Question
Contradictions may arise from variability in experimental design (e.g., dosing regimens, model specificity). To resolve:

  • Perform meta-analysis of published datasets, assessing heterogeneity via I<sup>2</sup> statistics .
  • Conduct mechanistic redundancy checks : Combine sodium channel assays with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects or compensatory pathways .
  • Ensure reproducibility by adhering to standardized protocols for animal models and instrumentation calibration .

How can researchers optimize experimental protocols for this compound’s synthesis and purity analysis?

Advanced Research Question

  • Synthetic optimization : Use Design of Experiments (DoE) to vary reaction conditions (e.g., solvent, temperature, catalysts). Monitor yield and purity via HPLC and NMR .
  • Purity validation :
    • Elemental analysis for C, H, N.
    • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
    • Quantify impurities (>0.1%) using gradient elution chromatography .

What statistical approaches are critical for analyzing dose-dependent toxicity in this compound trials?

Basic Research Question

  • Apply probit analysis for LD50 calculations in acute toxicity studies.
  • Use longitudinal mixed models for repeated-measures data (e.g., neurobehavioral assessments).
  • Include Bayesian hierarchical models to account for intersubject variability in chronic toxicity assays .

How should conflicting findings about this compound’s off-target effects be addressed?

Advanced Research Question

  • Perform target deconvolution using chemoproteomics (e.g., affinity-based pull-down assays) .
  • Validate hypotheses with CRISPR-Cas9 knockdown of suspected off-target proteins in relevant cell lines.
  • Cross-reference results with databases like ChEMBL for known ligand-target interactions .

What methodologies are recommended for studying this compound’s blood-brain barrier (BBB) penetration?

Basic Research Question

  • In vitro : Use BBB monolayer models (e.g., hCMEC/D3 cells) to measure apparent permeability (Papp) .
  • In vivo : Calculate brain-to-plasma ratio (Kp) via microdialysis or terminal sampling. Adjust for plasma protein binding using equilibrium dialysis .

How can researchers design robust studies to investigate this compound’s long-term efficacy in epilepsy models?

Advanced Research Question

  • Chronic models : Utilize genetic epilepsy models (e.g., Kcna1-null mice) over 6–12 months. Include sham controls and blinded video-EEG monitoring .
  • Outcome measures : Quantify seizure frequency, duration, and interictal spike density. Apply survival analysis (Kaplan-Meier curves) for latency to first seizure post-treatment .

What strategies mitigate bias in behavioral assessments of this compound’s anticonvulsant effects?

Advanced Research Question

  • Blinding : Ensure treatment groups are coded and randomized. Use automated scoring software for locomotor and seizure activity .
  • Control for confounders : Standardize environmental conditions (e.g., light/dark cycles, noise) and habituate animals to testing apparatus .

How can multi-omics data (e.g., transcriptomics, metabolomics) enhance this compound’s mechanistic understanding?

Advanced Research Question

  • Integrative analysis :
    • Perform RNA-seq on hippocampal tissue to identify differentially expressed genes post-treatment.
    • Pair with LC-MS-based metabolomics to map pathway perturbations (e.g., GABA/glutamate cycling) .
    • Use network pharmacology tools (e.g., Cytoscape) to visualize target-pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.